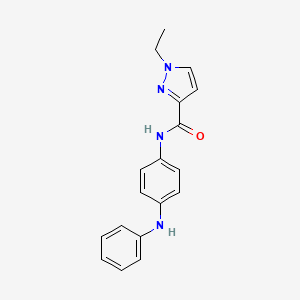![molecular formula C18H21F2N5O3S B5500465 4-(4-{4-[(2,4-difluorophenyl)sulfonyl]-1-piperazinyl}-2-pyrimidinyl)morpholine](/img/structure/B5500465.png)
4-(4-{4-[(2,4-difluorophenyl)sulfonyl]-1-piperazinyl}-2-pyrimidinyl)morpholine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of compounds related to "4-(4-{4-[(2,4-difluorophenyl)sulfonyl]-1-piperazinyl}-2-pyrimidinyl)morpholine" often involves multi-step reactions that can include the formation of enaminones, subsequent reactions with urea and substituted benzaldehydes, or other building blocks in the presence of catalysts or reagents like glacial acetic acid (Bhat, Al-Omar, Ghabbour, & Naglah, 2018). Such synthetic routes are designed to efficiently construct the complex molecular architecture of these compounds, utilizing strategic functional group interconversions and cyclization reactions.
Molecular Structure Analysis
The molecular structure of compounds in this class, including the arrangement of their atoms and the geometry of their molecular framework, can be elucidated using techniques like X-ray crystallography. For example, the three-dimensional structure of related compounds, particularly those containing morpholine and piperazine moieties, has been confirmed through crystallographic analysis, providing insights into their conformation and stereochemistry (Bhat, Al-Omar, Ghabbour, & Naglah, 2018).
Aplicaciones Científicas De Investigación
Ionic Liquid Crystals
Piperidinium, piperazinium, and morpholinium cations, similar in structure to the chemical , have been employed in the creation of ionic liquid crystals. These ionic compounds exhibit a range of mesomorphic behaviors, including high-ordered smectic phases and hexagonal columnar phases, influenced by the type of cation and anion used. Morpholinium compounds, in particular, demonstrate hexagonal columnar phases at room temperature, suggesting potential applications in materials science and nanotechnology for self-assembly and phase transition studies (Lava, Binnemans, & Cardinaels, 2009).
Hydrogen Bonding and Crystal Structures
Research into the hydrogen bonding of proton-transfer compounds involving morpholine (a structural analog of the chemical ) with 5-sulfosalicylic acid has shed light on the intricate hydrogen-bonding patterns and structural characteristics of these compounds. This knowledge is crucial for the design of new materials and drugs, offering insights into the molecular interactions that govern the behavior of complex chemical systems (Smith, Wermuth, & Sagatys, 2011).
Antifungal and Anticancer Agents
The structure-activity relationship (SAR) studies of pyridazinone derivatives, including those structurally related to the chemical , have identified compounds with significant efficacy against fungal infections, such as Candida glabrata. These findings highlight the chemical's potential as a lead compound for developing new antifungal agents (Ting et al., 2011). Additionally, 4-aminoquinoline derivatives, designed using a hybrid pharmacophore approach and including structural motifs similar to the chemical , have shown promise as anticancer agents, exhibiting potent effects against various cancer cell lines and offering new avenues for cancer treatment research (Solomon et al., 2019).
Antimicrobial Properties
The compound 4-(Phenylsulfonyl) morpholine, structurally related to the chemical , has been investigated for its antimicrobial properties. Although it showed limited inhibitory effects on its own, its combination with other antimicrobial agents resulted in enhanced activity against multi-resistant strains of bacteria and fungi, suggesting its potential as a part of combination therapies to combat resistant microbial infections (Oliveira et al., 2015).
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
4-[4-[4-(2,4-difluorophenyl)sulfonylpiperazin-1-yl]pyrimidin-2-yl]morpholine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21F2N5O3S/c19-14-1-2-16(15(20)13-14)29(26,27)25-7-5-23(6-8-25)17-3-4-21-18(22-17)24-9-11-28-12-10-24/h1-4,13H,5-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGQFILPWFZLVJY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NC(=NC=C2)N3CCOCC3)S(=O)(=O)C4=C(C=C(C=C4)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21F2N5O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-(4-((2,4-Difluorophenyl)sulfonyl)piperazin-1-yl)pyrimidin-2-yl)morpholine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2,4-diethoxy-N-[3-(4-morpholinyl)propyl]benzamide](/img/structure/B5500394.png)
![3-[{[2-(4-methoxy-2,5-dimethylphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}(methyl)amino]propane-1,2-diol](/img/structure/B5500397.png)
![N-(2,4-dimethoxyphenyl)-4-[(ethylsulfonyl)(methyl)amino]benzamide](/img/structure/B5500399.png)


![oxo{[4-(1-piperidinylsulfonyl)phenyl]amino}acetic acid](/img/structure/B5500427.png)
![2-[(2-methylphenyl)thio]-N-[1-(1-methyl-1H-pyrazol-4-yl)ethyl]acetamide](/img/structure/B5500435.png)

![4-{[2-[(4-bromobenzoyl)amino]-3-(2-furyl)acryloyl]amino}benzoic acid](/img/structure/B5500452.png)
![1,3-dioxo-2-[4-(3-oxo-3-phenyl-1-propen-1-yl)phenyl]-5-isoindolinecarboxylic acid](/img/structure/B5500454.png)
![methyl 2-(5-{3-chloro-5-methoxy-4-[(3-methylbenzyl)oxy]benzylidene}-2,4-dioxo-1,3-thiazolidin-3-yl)propanoate](/img/structure/B5500456.png)
![rel-(4aS,8aR)-6-(2,5-dimethyl-3-furoyl)-1-[2-(methylamino)ethyl]octahydro-1,6-naphthyridin-2(1H)-one hydrochloride](/img/structure/B5500458.png)
